![molecular formula C19H18N6O B2904551 N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine CAS No. 946217-87-4](/img/structure/B2904551.png)
N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine, commonly known as DMFPD, is a chemical compound that belongs to the class of pteridine derivatives. DMFPD is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is involved in the biosynthesis of nucleotides. DHFR is an essential enzyme for the growth and proliferation of cancer cells, making it a promising target for cancer therapy.
Scientific Research Applications
DNA Binding Properties
Furamidine and its analogs, which share structural similarities with the queried compound through their furan components and potential for N-containing rings, have been extensively studied for their DNA binding properties. Furamidine, in particular, shows enhanced DNA-binding affinity compared to pentamidine, owing to its ability to form direct hydrogen bonds with DNA sequences. This interaction is facilitated by its dicationic nature and minor groove binding characteristics, making it a potent agent against pathogens like Pneumocystis carinii (Laughton et al., 1995).
Antiprotozoal Activity
Compounds structurally related to the queried chemical, such as 2,5-bis(4-guanylphenyl)furans, exhibit significant antiprotozoal activities. They have been synthesized and tested against various protozoal infections, showing particularly strong activity against Trypanosoma rhodesiense , which causes sleeping sickness. This activity highlights their potential as therapeutic agents in treating protozoal infections (Das & Boykin, 1977).
Polymer Synthesis
The incorporation of aromatic diamine units, which bear resemblance in functionality to the queried compound, into polymers has resulted in materials with notable electrochromic properties, thermal stability, and solubility in common solvents. These materials find applications in optoelectronics, as their inherent properties make them suitable for creating flexible films, electrochromic devices, and other electronic components. The synthesis of such polymers involves condensation reactions that introduce aromatic diamine units into the polymer backbone, enhancing their performance and utility (Liou & Chang, 2008).
properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-12-5-6-15(13(2)10-12)23-18-16-17(21-8-7-20-16)24-19(25-18)22-11-14-4-3-9-26-14/h3-10H,11H2,1-2H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGXSWUQHQZBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.